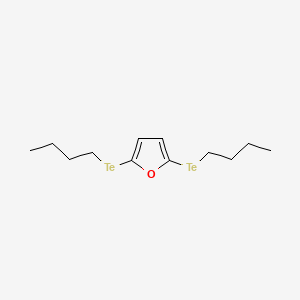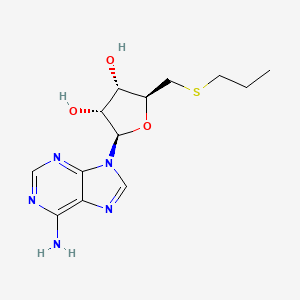![molecular formula C17H17ClN4O4 B12902831 4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile CAS No. 919482-04-5](/img/structure/B12902831.png)
4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the 4-position, a morpholinopropoxy group at the 7-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Chlorination: The chloro group is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Morpholinopropoxy Substitution: The morpholinopropoxy group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropoxy moiety.
Carbonitrile Formation: The carbonitrile group is introduced through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Quinoline Derivatives: Substitution reactions yield various substituted quinoline derivatives.
科学的研究の応用
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Similar Compounds
4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline: Similar structure with a methoxy group instead of a nitro group.
4-(3’-Chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: Contains a fluoroanilino group, used as an anticancer agent (e.g., gefitinib).
Uniqueness
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is unique due to the presence of both a nitro group and a carbonitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
919482-04-5 |
|---|---|
分子式 |
C17H17ClN4O4 |
分子量 |
376.8 g/mol |
IUPAC名 |
4-chloro-7-(3-morpholin-4-ylpropoxy)-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O4/c18-17-12(10-19)11-20-14-9-16(15(22(23)24)8-13(14)17)26-5-1-2-21-3-6-25-7-4-21/h8-9,11H,1-7H2 |
InChIキー |
PNVYZELMOZQWRA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
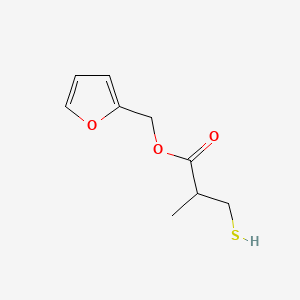

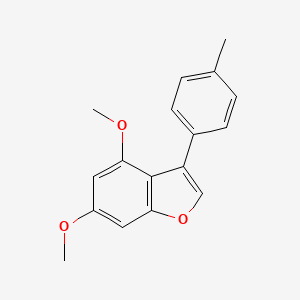
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

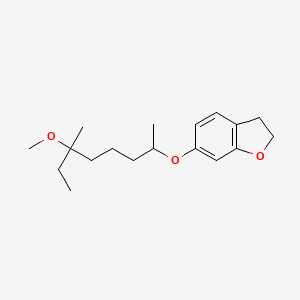
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
